molecular formula C10H10ClFN2 B2612911 2-(6-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine CAS No. 320782-23-8

2-(6-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine

Cat. No.: B2612911
CAS No.: 320782-23-8
M. Wt: 212.65
InChI Key: JBZFTKREFKPKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a chloro and fluoro substitution on the indole ring, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine typically involves the condensation of 6-fluoroindole with chloroacetyl chloride, followed by amination. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like dichloromethane . The reaction proceeds through the formation of an intermediate, 2-chloro-1-(6-fluoro-1H-indol-3-yl)ethanone, which is then converted to the final amine product through nucleophilic substitution with ammonia or an amine source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chloro and fluoro groups on the indole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxaldehyde derivatives, while reduction can produce indole-3-ethanol derivatives .

Scientific Research Applications

2-(6-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-fluoro-1H-indol-3-yl)ethan-1-amine
  • 2-(6-chloro-1H-indol-3-yl)ethan-1-amine
  • 2-(6-bromo-5-fluoro-1H-indol-3-yl)ethan-1-amine

Uniqueness

2-(6-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine is unique due to the presence of both chloro and fluoro groups on the indole ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

2-(6-chloro-5-fluoro-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2/c11-8-4-10-7(3-9(8)12)6(1-2-13)5-14-10/h3-5,14H,1-2,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZFTKREFKPKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)NC=C2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.